2-Chloro-3-fluoropyridine 1-oxide
Overview
Description
2-Chloro-3-fluoropyridine 1-oxide is a heterocyclic compound with the molecular formula C5H3ClFNO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it contains both chlorine and fluorine substituents on the pyridine ring.
Mechanism of Action
In terms of its potential target of action, it’s worth noting that organofluorine compounds are often involved in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that involves a palladium-catalyzed cross-coupling process . The reaction involves the transmetalation of organoboron reagents to palladium, which then undergoes oxidative addition with electrophilic organic groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoropyridine 1-oxide typically involves the oxidation of 2-Chloro-3-fluoropyridine. One common method is the use of peroxyacids as oxidizing agents. For example, m-chloroperbenzoic acid (m-CPBA) can be used to oxidize 2-Chloro-3-fluoropyridine to its N-oxide form .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves controlled temperature and pressure conditions to facilitate the oxidation reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoropyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peroxyacids such as m-CPBA are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
2-Chloro-3-fluoropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Lacks the fluorine substituent and N-oxide group.
3-Fluoropyridine: Lacks the chlorine substituent and N-oxide group.
Pyridine N-oxide: Lacks both chlorine and fluorine substituents.
Uniqueness
2-Chloro-3-fluoropyridine 1-oxide is unique due to the presence of both chlorine and fluorine substituents along with the N-oxide group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-3-fluoro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-5-4(7)2-1-3-8(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJAKHIJWQGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406752 | |
Record name | 2-Chloro-3-fluoropyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85386-94-3 | |
Record name | 2-Chloro-3-fluoropyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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